Nickel(III) oxide

Description

Properties

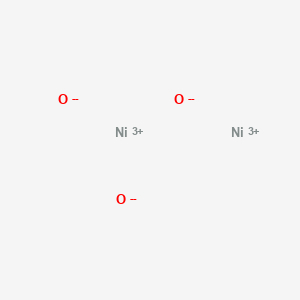

IUPAC Name |

nickel(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ni.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMQOUGYKPVJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ni+3].[Ni+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893854 | |

| Record name | Nickel oxide (Ni2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.385 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Gray-black solid, soluble in water; [Merck Index] Insoluble in water; [Hawley] | |

| Record name | Nickel oxide (Ni2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-06-3 | |

| Record name | Nickel sesquioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel oxide (Ni2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel oxide (Ni2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinickel trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL SESQUIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07BD7540U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Determining the Crystal Structure of Nickel(III) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and findings related to the crystal structure determination of Nickel(III) oxide (Ni₂O₃). The information presented herein is intended to support research and development efforts where the structural properties of this material are of interest.

Introduction to this compound Crystal Structure

This compound, a compound with the formula Ni₂O₃, is a material of significant interest in various applications, including catalysis and energy storage.[1] A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical properties and for the rational design of new materials. The determination of the crystal structure of Ni₂O₃ has been approached through various synthesis methods and analytical techniques, with X-ray diffraction (XRD) being the primary tool for structural elucidation.

The literature predominantly reports a hexagonal crystal structure for Ni₂O₃, frequently referenced by the Joint Committee on Powder Diffraction Standards (JCPDS) card number 14-0481.[2][3][4][5][6][7][8][9] However, theoretical calculations have also predicted a stable monoclinic structure . This guide will present the crystallographic data available for both phases.

Crystallographic Data of this compound

The quantitative data for the two primary reported crystal structures of this compound are summarized below for comparative analysis.

Hexagonal Crystal Structure (Experimental)

The hexagonal phase is the most commonly reported experimental structure for Ni₂O₃. There is some variance in the reported lattice parameters in the literature.

| Parameter | Value (Reference 1) | Value (Reference 2) |

| Crystal System | Hexagonal | Hexagonal |

| Space Group | P6₃mc (No. 186) | - |

| Lattice Constant (a) | 3.26 Å | 4.61 Å |

| Lattice Constant (c) | 5.61 Å | 5.61 Å |

Table 1: Crystallographic Data for Hexagonal Ni₂O₃.

The following table lists the observed X-ray diffraction peaks for hexagonal Ni₂O₃ corresponding to JCPDS card number 14-0481.

| 2θ (degrees) | Miller Indices (hkl) |

| 31.82 | (002) |

| 39.52 | (102) |

| 53.05 | (112) |

| 60.23 | (202) |

| 63.76 | (004) |

Table 2: X-ray Diffraction Peaks for Hexagonal Ni₂O₃.

Monoclinic Crystal Structure (Theoretical)

The Materials Project has reported a theoretically calculated monoclinic structure for Ni₂O₃. This provides a complete set of atomic coordinates and bond information.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc (No. 9) |

| Lattice Constant (a) | 9.47 Å |

| Lattice Constant (b) | 5.57 Å |

| Lattice Constant (c) | 5.99 Å |

| Lattice Angle (β) | 123.09° |

Reference:[10]

Table 3: Crystallographic Data for Monoclinic Ni₂O₃.

Atomic Positions for Monoclinic Ni₂O₃:

| Atom | Wyckoff Symbol | x | y | z |

| Ni | 4a | 0.911625 | 0.906562 | 0.500077 |

| Ni | 4a | 0.754592 | 0.416294 | 0.509206 |

| O | 4a | 0.809102 | 0.902297 | 0.12866 |

| O | 4a | 0.126624 | 0.954487 | 0.134383 |

| O | 4a | 0.439699 | 0.90301 | 0.102675 |

Reference:[10]

Table 4: Atomic Coordinates for Monoclinic Ni₂O₃.

Selected Bond Lengths in Monoclinic Ni₂O₃:

| Bond | Length (Å) |

| Ni-O | 1.80 - 1.90 |

Reference:

Table 5: Ni-O Bond Distances in Monoclinic Ni₂O₃.

Experimental Protocols

The successful determination of the crystal structure of Ni₂O₃ is critically dependent on the synthesis of high-quality material and the precise application of characterization techniques.

Synthesis of this compound

Several methods have been employed for the synthesis of Ni₂O₃, each with its own advantages.

3.1.1. Simple Chemical Precipitation

This method is valued for its simplicity and cost-effectiveness.

-

Precursor Preparation: Dissolve Nickel Chloride Hexahydrate (NiCl₂·6H₂O) in distilled water at room temperature.

-

Precipitation: Add a solution of Potassium Hydroxide (KOH) dropwise to the nickel chloride solution while stirring until a pH of 8 is achieved.

-

Reaction: Heat the mixture on a hot plate with magnetic stirring at 250°C for 2 hours. A green solution indicates the formation of Ni₂O₃.[3]

-

Product Recovery: Allow the solution to cool to room temperature. The final product can be collected and stored for further analysis.

3.1.2. Sol-Gel Method

The sol-gel technique allows for the synthesis of nanostructured materials.

-

Sol Formation: Dissolve a nickel precursor, such as Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), in a suitable solvent like ethanol.

-

Gelation: Add a gelling agent, for example, a solution of NaOH in ethanol, dropwise to the nickel solution with continuous stirring. This initiates hydrolysis and condensation reactions, leading to the formation of a gel.

-

Aging: The gel is typically aged for a period to allow for the completion of the condensation process.

-

Drying and Calcination: The gel is filtered, washed, and dried. Subsequently, it is calcined at a specific temperature (e.g., 290°C) to yield the final Ni₂O₃ powder.

3.1.3. Spray Pyrolysis

This technique is suitable for depositing thin films of Ni₂O₃.

-

Precursor Solution: Prepare a solution containing a soluble nickel salt, such as nickel nitrate, in a suitable solvent (e.g., deionized water).

-

Deposition: The solution is atomized into fine droplets and sprayed onto a pre-heated substrate (e.g., glass).

-

Pyrolysis: Upon contact with the hot substrate, the droplets undergo pyrolysis, where the solvent evaporates and the precursor decomposes to form a thin film of Ni₂O₃.

-

Annealing: The deposited film is often annealed at a specific temperature to improve its crystallinity and adhesion to the substrate.

X-ray Diffraction (XRD) Analysis

XRD is the cornerstone technique for crystal structure determination.

-

Sample Preparation: The synthesized Ni₂O₃ powder is finely ground to ensure random orientation of the crystallites. For thin films, the sample is mounted directly.

-

Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used. Typical operating parameters are 40 kV and 30 mA.[3]

-

Data Collection: The sample is scanned over a 2θ range (e.g., 20° to 80°) with a specific step size and dwell time.

-

Data Analysis:

-

Phase Identification: The positions and relative intensities of the diffraction peaks in the obtained pattern are compared with standard diffraction patterns from a database, such as the JCPDS database, to identify the crystalline phases present.

-

Lattice Parameter Refinement: The precise lattice parameters of the identified phase are determined by refining the positions of the diffraction peaks.

-

Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

-

Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be performed. This involves fitting the entire experimental diffraction pattern with a calculated pattern based on a structural model, allowing for the refinement of atomic positions, site occupancies, and other structural parameters.

-

Visualizations

The following diagrams illustrate the workflow for the crystal structure determination of this compound and the logical relationship between its reported crystal structures.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 3. orientjchem.org [orientjchem.org]

- 4. cdmf.org.br [cdmf.org.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Facile synthesis of polypyrrole nanofiber (PPyNF)/NiO x composites by a microwave method and application in supercapacitors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09666J [pubs.rsc.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. Materials Data on Ni2O3 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

Theoretical Insights into the Electronic Properties of Nickel (III) Oxide (Ni₂O₃): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel (III) oxide (Ni₂O₃), a less characterized nickel oxide compared to its Ni(II) counterpart (NiO), presents a compelling subject for theoretical investigation due to the formal +3 oxidation state of nickel, which implies a d⁷ electronic configuration and the potential for interesting electronic and magnetic phenomena. Theoretical studies, primarily employing first-principles calculations based on Density Functional Theory (DFT), are crucial for elucidating the intrinsic electronic properties of Ni₂O₃, predicting its behavior, and guiding the synthesis of novel materials for applications ranging from catalysis to energy storage. This technical guide provides an in-depth overview of the theoretical studies on the electronic properties of Ni₂O₃, summarizing key quantitative data, detailing computational methodologies, and visualizing the theoretical workflow.

Electronic Properties of Ni₂O₃: A Summary of Theoretical Findings

Theoretical investigations into the electronic properties of Ni₂O₃ are complicated by the compound's structural diversity and the strong electronic correlations associated with nickel's 3d orbitals. The Materials Project, a key database for computed materials properties, provides theoretical data for different crystallographic structures of Ni₂O₃. Below is a summary of the calculated electronic and magnetic properties for two such structures.

| Property | Monoclinic (Cc, mp-1220143)[1][2] | Orthorhombic (Cmcm, mvc-894)[3] |

| Band Gap | 0.00 eV | 0.000 eV |

| Magnetic Ordering | Ferromagnetic | Ferrimagnetic (FiM) |

| Total Magnetization | 6.00 µB/f.u. | 0.228 µB/f.u. |

| Formation Energy/Atom | -0.586 eV | -0.499 eV |

| Energy Above Hull | 0.391 eV/atom | 0.336 eV/atom |

The calculated band gap of 0.00 eV for both the monoclinic and orthorhombic structures suggests that, at this level of theory, Ni₂O₃ is predicted to be metallic. It is important to note that standard DFT calculations are known to often underestimate the band gap of materials, especially for strongly correlated systems like transition metal oxides[4][5]. The prediction of a metallic state highlights the critical role of advanced computational methods to accurately capture the electronic structure of Ni₂O₃.

The magnetic properties are also highly dependent on the crystal structure. The monoclinic phase is predicted to be ferromagnetic with a significant total magnetization, while the orthorhombic phase is predicted to be ferrimagnetic with a much smaller net magnetic moment[1][3]. The positive energy above the convex hull for both structures indicates that they are metastable with respect to other nickel oxides and oxygen, posing a challenge for experimental synthesis.

Experimental Protocols: Computational Methodologies

The theoretical investigation of the electronic properties of Ni₂O₃ necessitates the use of robust first-principles computational methods. While specific studies focused solely on Ni₂O₃ are limited, the well-established methodologies for the closely related and extensively studied NiO provide a clear blueprint for accurate calculations.

Density Functional Theory (DFT) and the Hubbard U Correction (DFT+U)

Standard DFT approximations, such as the Generalized Gradient Approximation (GGA), often fail to accurately describe the electronic structure of strongly correlated materials like nickel oxides[5][6]. This is primarily due to the self-interaction error, which leads to an underestimation of the localization of d-electrons and often incorrectly predicts a metallic state for known insulators.

To overcome this limitation, a common approach is the DFT+U method, which introduces a Hubbard U term to account for the strong on-site Coulomb repulsion of the localized d-electrons[5][7]. The choice of the U value is crucial and can be determined empirically by fitting to experimental data or calculated from first principles. For nickel oxides, the DFT+U method has been shown to significantly improve the prediction of the band gap and magnetic moments[8].

A typical computational workflow for determining the electronic properties of Ni₂O₃ would involve the following steps:

-

Structural Optimization: The crystal structure of a chosen Ni₂O₃ polymorph is fully relaxed to find the minimum energy configuration.

-

Self-Consistent Field (SCF) Calculation: A self-consistent calculation is performed to determine the ground-state electronic density. For magnetic systems like Ni₂O₃, this is a spin-polarized calculation.

-

Electronic Structure Analysis: Based on the self-consistent electron density, the band structure and density of states (DOS) are calculated to determine the band gap, the nature of the electronic states at the band edges, and the magnetic properties.

Advanced Functionals

Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional (e.g., HSE06), can also provide a more accurate description of the electronic structure of strongly correlated systems without the need for an empirical U parameter. However, these calculations are computationally more demanding.

Visualizing the Theoretical Workflow

The following diagrams illustrate the logical flow of a theoretical study on the electronic properties of Ni₂O₃.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Materials Data on Ni2O3 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 3. mvc-894: Ni2O3 (orthorhombic, Cmcm, 63) [legacy.materialsproject.org]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Electronic structure of NiO with DFT+U — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]

A Comprehensive Technical Guide to the Synthesis of Pure Nickel(III) Oxide (Ni₂O₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis mechanisms for pure nickel(III) oxide (Ni₂O₃), a material of significant interest in catalysis, battery technologies, and electrochromic applications. The following sections detail various synthesis methodologies, offering a comparative analysis of experimental protocols and the resulting material properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and application of advanced inorganic materials.

Introduction to this compound

This compound, or Ni₂O₃, is a p-type semiconductor with a wide bandgap that has garnered considerable attention for its unique electronic and catalytic properties. The synthesis of pure, phase-stable Ni₂O₃ nanoparticles presents a challenge due to the thermodynamic preference for the nickel(II) oxide (NiO) phase. However, various synthesis strategies have been developed to overcome this, enabling the production of Ni₂O₃ with controlled morphology and properties. This guide focuses on three prominent synthesis routes: chemical precipitation, sol-gel synthesis, and the hydrothermal method.

Synthesis Methodologies and Mechanisms

Chemical Precipitation

Chemical precipitation is a widely employed, facile, and cost-effective method for synthesizing Ni₂O₃ nanoparticles. This bottom-up approach involves the precipitation of a nickel precursor from a solution, followed by oxidation and thermal treatment.

Reaction Mechanism:

The synthesis of pure Ni₂O₃ via chemical precipitation involves a rapid and competitive oxidation of a nickel precursor. The overall process can be conceptualized in two primary stages:

-

Formation of Hydrated this compound: Initially, a nickel salt precursor, such as nickel nitrate (Ni(NO₃)₂) or nickel chloride (NiCl₂), is dissolved in an aqueous solution. The addition of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), in the presence of a potent oxidizing agent, such as sodium hypochlorite (NaClO), leads to the active chlorination of the nickel precursor. This facilitates the preferential attachment of active oxygen species to the nickel ions, resulting in the formation of hydrated this compound in an alkaline medium.

-

Formation of Anhydrous Ni₂O₃: The subsequent step involves a forced and prolonged oxidation of the hydrated this compound. This process converts the Ni-OH bonds to Ni=O bonds, leading to the formation of anhydrous Ni₂O₃ nanoparticles.

Experimental Protocol:

A typical experimental procedure for the chemical precipitation of Ni₂O₃ nanoparticles is as follows:

-

Precursor Solution Preparation: Dissolve a specific amount of a nickel salt (e.g., 1.00 g of Ni(NO₃)₂·6H₂O) in deionized water (e.g., 20 ml) with constant stirring.

-

Oxidizing Solution Preparation: In a separate beaker, dissolve a base (e.g., 1.60 g of NaOH) in a solution of an oxidizing agent (e.g., 15 ml of sodium hypochlorite with 4% active chlorine).

-

Precipitation: Add the alkaline hypochlorite solution dropwise to the nickel precursor solution under vigorous and constant stirring.

-

Reaction Conditions: The reaction can be carried out at various temperatures (e.g., 0°C, 25°C, 50°C, 70°C) to control the particle size.[1]

-

Washing and Drying: The resulting precipitate is then washed multiple times with deionized water and ethanol to remove any unreacted ions and byproducts, followed by drying in an oven.

Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique that allows for the synthesis of nanomaterials with high purity and homogeneity at relatively low temperatures. The process involves the transition of a system from a liquid "sol" into a solid "gel" phase.

Reaction Mechanism:

The sol-gel synthesis of Ni₂O₃ typically involves two main chemical reactions: hydrolysis and condensation.

-

Hydrolysis: A nickel precursor, often a metal alkoxide or salt, undergoes hydrolysis to form nickel hydroxide species.

-

Condensation: The nickel hydroxide molecules then undergo condensation reactions to form a three-dimensional network of Ni-O-Ni bonds, resulting in the formation of a gel. Subsequent drying and calcination of the gel lead to the formation of Ni₂O₃.

Experimental Protocol:

A representative sol-gel synthesis protocol for Ni₂O₃ thin films is as follows[2]:

-

Sol Preparation: A sol is prepared using nickel chloride (NiCl₂·6H₂O), de-ionized water, and ammonium hydroxide (NH₄OH).

-

Aging: The sol is aged for one day to allow for hydrolysis and initial condensation.

-

Dip-Coating: The aged sol is deposited onto a substrate (e.g., glass) using a dip-coating technique at a controlled withdrawal speed.

-

Drying: The coated substrate is dried on a hot plate (e.g., at 60°C for 20 minutes) to remove the solvent and promote gelation.

-

Calcination: A final heat treatment is typically required to crystallize the Ni₂O₃ phase, although in some cases, the as-dried material may already exhibit the desired phase.

Hydrothermal Method

The hydrothermal method utilizes high-temperature and high-pressure water as a reaction medium to synthesize crystalline materials. This technique can produce well-defined nanostructures with high crystallinity.

Reaction Mechanism:

In a typical hydrothermal synthesis of nickel oxides, a nickel precursor is dissolved in water or a solvent mixture, often with a mineralizer or a structure-directing agent. The solution is then sealed in an autoclave and heated above the boiling point of water. Under these conditions, the solubility of the precursors and the reaction kinetics are significantly altered, leading to the nucleation and growth of crystalline nickel oxide phases. For Ni₂O₃, specific precursors and oxidizing conditions are necessary to favor the +3 oxidation state of nickel. A proposed route involves the in-situ formation of a Ni-Ni₂O₃ nanocomposite.[3]

Experimental Protocol:

A one-step hydrothermal synthesis for a Ni-Ni₂O₃ nanocomposite has been reported as follows[3]:

-

Precursor Solution: Dissolve nickel chloride (NiCl₂·6H₂O) in ethanol.

-

Additive: Add sodium hydroxide (NaOH) to the solution and stir to ensure homogeneity.

-

Reducing Agent: Introduce hydrazine hydrate as a reducing agent.

-

Hydrothermal Treatment: Transfer the mixed solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature for a set duration.

-

Product Recovery: After the reaction, the autoclave is cooled, and the product is collected, washed, and dried.

Comparative Analysis of Synthesis Methods

The choice of synthesis method significantly impacts the physicochemical properties of the resulting Ni₂O₃. A summary of key parameters and outcomes for each method is presented below.

| Parameter | Chemical Precipitation | Sol-Gel | Hydrothermal |

| Precursors | Nickel salts (e.g., Ni(NO₃)₂, NiCl₂) | Nickel salts, alkoxides | Nickel salts |

| Reagents | Strong base (NaOH, KOH), Oxidizing agent (NaClO) | Water, pH modifier (NH₄OH) | Mineralizer, Reducing/Oxidizing agent |

| Temperature | 0 - 70 °C (reaction), higher for calcination | Room temp (coating), 60 °C (drying) | High temperature (e.g., >100 °C) |

| Pressure | Atmospheric | Atmospheric | High pressure |

| Particle Size | ~25 - 50 nm[1] | ~8 - 10 nm (thin films)[2] | Variable, depends on conditions |

| Advantages | Simple, cost-effective, rapid | High purity, homogeneity, good for thin films | High crystallinity, good control over morphology |

| Disadvantages | Potential for impurities, broader size distribution | Can be time-consuming (aging), precursor cost | Requires specialized equipment (autoclave) |

Characterization of Synthesized Ni₂O₃

The synthesized Ni₂O₃ is typically characterized using a suite of analytical techniques to determine its structural, morphological, and optical properties. These include:

-

X-ray Diffraction (XRD): To confirm the crystalline phase and estimate the crystallite size. The XRD pattern of Ni₂O₃ typically shows a distinct peak corresponding to the hexagonal crystal structure.[4][5]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.

-

UV-Vis Spectroscopy: To determine the optical band gap of the material.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of Ni-O bonds.

Conclusion

The synthesis of pure Ni₂O₃ can be achieved through various methods, each with its own set of advantages and challenges. Chemical precipitation offers a simple and economical route, while the sol-gel method provides excellent control over purity and is well-suited for thin film deposition. The hydrothermal method is advantageous for producing highly crystalline nanoparticles with controlled morphologies. The selection of a specific synthesis route should be guided by the desired material properties and the intended application. This guide provides the fundamental knowledge and experimental protocols to aid researchers in the successful synthesis and application of pure Ni₂O₃.

References

A Comprehensive Technical Guide to the Basic Chemical and Physical Properties of Nickel(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(III) oxide (Ni₂O₃), also known as nickel sesquioxide or black nickel oxide, is an inorganic compound of significant interest in various fields of research and development, including catalysis, energy storage, and materials science.[1][2] Despite its potential applications, Ni₂O₃ is not as well-characterized as its more stable counterpart, nickel(II) oxide (NiO).[1] This guide provides an in-depth overview of the fundamental chemical and physical properties of this compound, drawing from available scientific literature. It aims to serve as a valuable resource for professionals requiring a detailed understanding of this compound.

Chemical Properties

This compound is a black or dark-gray solid that is generally stable under ambient conditions.[1][3][4] It is practically insoluble in water but exhibits reactivity towards acids.[2][5]

Solubility and Reactivity

Detailed information on the solubility and reactivity of this compound is summarized in the table below.

| Property | Description |

| Solubility | Insoluble in water.[2][5] Soluble in hot acids, such as sulfuric acid and nitric acid, with the evolution of oxygen.[2] It also dissolves in hot hydrochloric acid, releasing chlorine gas.[2] |

| Reactivity | Acts as an oxidizing agent.[3] It can be reduced to Nickel(II) oxide or elemental nickel under certain conditions. |

| Thermal Stability | Decomposes at approximately 600 °C (873 K).[3][5] |

Physical Properties

The physical properties of this compound are compiled below, providing key data for material characterization.

| Property | Value |

| Chemical Formula | Ni₂O₃[1] |

| Molar Mass | 165.39 g/mol [1][3] |

| Appearance | Black to dark-gray solid.[1][3] |

| Density | 4.84 g/cm³[1][3][5] |

| Melting Point | Decomposes at 600 °C (873 K).[3][5] |

| Crystal Structure | The crystal structure of Ni₂O₃ is not definitively established and appears to depend on the synthesis method and form (e.g., bulk, thin film, nanoparticle). Some studies on nanomaterials suggest a hexagonal or cubic structure based on X-ray diffraction (XRD) data.[6] In contrast, computational predictions from the Materials Project suggest a monoclinic crystal system with the space group Cc.[7] This ambiguity highlights the need for further experimental characterization of well-defined Ni₂O₃ single crystals. |

| Electrical Properties | This compound is considered a p-type semiconductor.[8] However, specific quantitative data on its electrical resistivity and Seebeck coefficient are not widely available in the literature, with most detailed transport studies focusing on NiO. |

| Magnetic Properties | It is generally considered to be an antiferromagnetic material at room temperature.[9] However, computational predictions for a specific monoclinic structure suggest ferromagnetic ordering.[7] Definitive experimental data on the magnetic susceptibility of pure, bulk Ni₂O₃ is limited. |

Experimental Protocols

Synthesis of this compound Nanoparticles via Chemical Precipitation

A common and facile method for synthesizing this compound nanoparticles is through chemical precipitation. The following protocol is a representative example:

-

Precursor Solution Preparation: Dissolve a stoichiometric amount of a nickel(II) salt, such as nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), in deionized water.

-

Precipitation: Slowly add a precipitating agent, like a solution of sodium hydroxide (NaOH), to the nickel salt solution under constant stirring. This will form nickel(II) hydroxide (Ni(OH)₂) as a precipitate.

-

Oxidation: Introduce an oxidizing agent, such as sodium hypochlorite (NaClO), to the suspension containing the Ni(OH)₂ precipitate. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the oxidation of Ni(II) to Ni(III).[10]

-

Washing and Drying: The resulting black precipitate of Ni₂O₃ is then collected by centrifugation or filtration, washed repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven at a moderate temperature.[11]

Characterization Methods

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized Ni₂O₃, powder X-ray diffraction is employed. The sample is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is then compared with standard diffraction patterns to identify the crystalline phases present.

-

Four-Point Probe Method for Electrical Resistivity: The electrical resistivity of Ni₂O₃, typically in the form of a thin film or a pressed pellet, can be measured using a four-point probe setup. This method involves passing a constant current through two outer probes and measuring the voltage across two inner probes. This technique minimizes the influence of contact resistance on the measurement.

-

Gouy Balance for Magnetic Susceptibility: The magnetic susceptibility of a powdered Ni₂O₃ sample can be determined using a Gouy balance. The method involves measuring the apparent change in the mass of the sample when it is placed in a magnetic field. The force exerted on the sample by the magnetic field is proportional to its magnetic susceptibility.

Logical Relationships in Ni₂O₃ Characterization

The following diagram illustrates the logical workflow from synthesis to the characterization of the fundamental properties of this compound.

Caption: Workflow for Ni₂O₃ synthesis and property characterization.

Conclusion

This technical guide has provided a detailed summary of the basic chemical and physical properties of this compound. While fundamental data on its composition, structure, and reactivity are available, there remains a notable ambiguity and lack of comprehensive quantitative data, particularly concerning its crystal structure and its electrical and magnetic properties. Further experimental investigation on well-defined, high-purity Ni₂O₃ is essential to fully elucidate its properties and unlock its potential for various technological applications.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 5. [PDF] Synthesis and characterization of Ni2O3 Thin Films | Semantic Scholar [semanticscholar.org]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Seebeck coefficient - Wikipedia [en.wikipedia.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 11. docs.sadrn.com [docs.sadrn.com]

An In-depth Technical Guide to the Solubility of Nickel(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(III) oxide (Ni₂O₃), a black solid, is a compound of significant interest in various fields, including catalysis, energy storage, and materials science. A thorough understanding of its solubility characteristics in different solvent systems is crucial for its application and for assessing its environmental and biological impact. This technical guide provides a comprehensive overview of the solubility of this compound, detailing its behavior in aqueous and non-aqueous media, and outlines experimental protocols for its determination.

Qualitative Solubility Profile

This compound is generally characterized as an inorganic compound with low solubility in aqueous solutions at ambient temperature.[1][2][3][4][5][6][7][8] Its dissolution is favored in acidic environments, particularly at elevated temperatures.

-

Water: this compound is practically insoluble in water.[1][2][3][4][5][6][7][8]

-

Acids: It is soluble in hot mineral acids such as sulfuric acid (H₂SO₄), nitric acid (HNO₃), and hydrochloric acid (HCl).[1][9] The dissolution process in these acids is often accompanied by the release of gases. For instance, in hot sulfuric and nitric acids, oxygen is evolved, while in hot hydrochloric acid, chlorine gas is released.[1] The dissolution in acids is a chemical reaction where the oxide is converted into the corresponding nickel salt.

-

Alkaline Solutions: Information on the solubility of this compound in alkaline solutions is scarce in the reviewed literature, suggesting it is likely insoluble or has very limited solubility in common alkaline media.

-

Deep Eutectic Solvents (DESs): Some studies have explored the dissolution of metal oxides, including nickel oxides, in deep eutectic solvents.[7][10][11][12] These designer solvents have shown potential for dissolving metal oxides that are insoluble in conventional solvents. The solubility in DESs is highly dependent on the specific composition of the solvent.

Quantitative Solubility Data

Despite the qualitative understanding of its solubility, specific quantitative data for this compound (e.g., in g/L or mol/L at various temperatures) is not widely reported in the scientific literature. This is a significant data gap for researchers and professionals working with this compound. The available literature primarily focuses on the dissolution kinetics of nickel oxides rather than their equilibrium solubility.[9] For practical applications, it is recommended that experimental determination of solubility be performed under the specific conditions of interest.

Table 1: Summary of Qualitative Solubility of this compound

| Solvent System | Temperature | Solubility | Observations |

| Water | Ambient | Insoluble | [1][2][3][4][5][6][7][8] |

| Sulfuric Acid (H₂SO₄) | Hot | Soluble | Oxygen gas is evolved.[1][9] |

| Nitric Acid (HNO₃) | Hot | Soluble | Oxygen gas is evolved.[1][9] |

| Hydrochloric Acid (HCl) | Hot | Soluble | Chlorine gas is evolved.[1] |

| Deep Eutectic Solvents | Variable | Potentially Soluble | Highly dependent on DES composition.[7][10] |

Experimental Protocols for Solubility Determination

The following protocols are adapted from standard methods for determining the solubility of inorganic compounds and can be applied to this compound.

General Experimental Workflow

The determination of this compound solubility follows a general workflow, which can be visualized in the diagram below.

Caption: General workflow for the experimental determination of this compound solubility.

Protocol 1: Gravimetric Method for Solubility in Acids

This method is suitable for determining solubility when the dissolved nickel salt can be quantitatively precipitated.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of finely powdered this compound.

-

Dissolution: Add the weighed Ni₂O₃ to a known volume of the desired acidic solvent (e.g., hot sulfuric acid of a specific concentration) in a sealed, temperature-controlled vessel.

-

Equilibration: Stir the mixture vigorously at a constant, elevated temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, carefully filter the solution while hot to remove any undissolved Ni₂O₃.

-

Precipitation: Treat the clear filtrate with a suitable precipitating agent to quantitatively precipitate a known nickel compound (e.g., nickel dimethylglyoximate).

-

Isolation and Weighing: Filter, wash, dry, and weigh the precipitate.

-

Calculation: From the mass of the precipitate, calculate the mass of dissolved nickel and, subsequently, the solubility of Ni₂O₃ in the solvent.

Protocol 2: Instrumental Analysis Method (AAS/ICP-MS)

This is a more common and sensitive method for determining the concentration of dissolved nickel.

Methodology:

-

Sample Preparation and Equilibration: Follow steps 1-3 from the Gravimetric Method.

-

Phase Separation: After equilibration, separate the solid and liquid phases by filtration (using a filter resistant to the solvent) or centrifugation.

-

Sample Dilution: Accurately dilute an aliquot of the clear supernatant to a concentration within the linear range of the analytical instrument.

-

Instrumental Analysis: Analyze the diluted sample for its nickel concentration using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

Calibration: Prepare a series of standard nickel solutions of known concentrations and generate a calibration curve.

-

Calculation: Determine the nickel concentration in the original saturated solution from the calibration curve and the dilution factor. This concentration represents the solubility of this compound.

Logical Relationships in Solubility Testing

The decision-making process and influencing factors in solubility testing can be represented as follows:

Caption: Logical relationships and influencing factors in solubility testing of this compound.

Conclusion

The solubility of this compound is a critical parameter for its various applications. While it is established that it is insoluble in water and soluble in hot mineral acids, there is a notable absence of specific quantitative solubility data in the publicly available literature. The experimental protocols provided in this guide offer a framework for researchers to determine the solubility of Ni₂O₃ under their specific conditions of interest. Further research to quantify the solubility of this compound in a range of solvents and temperatures is highly encouraged to fill the existing data gap and facilitate its broader application and risk assessment.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Research Progress on Deep Eutectic Solvents and Recent Applications [mdpi.com]

- 12. Investigation on drug solubility enhancement using deep eutectic solvents and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Nickel(III) Oxide Under Ambient Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(III) oxide (Ni₂O₃), also known as nickel sesquioxide, is a higher-valence oxide of nickel that has garnered interest for various applications, including catalysis, energy storage, and as a precursor in the synthesis of other nickel compounds. However, its practical application is often limited by its inherent instability. This technical guide provides a comprehensive overview of the current understanding of the stability of Ni₂O₃ under ambient conditions, detailing its synthesis, characterization, and decomposition pathways. While Ni₂O₃ is known to be thermally unstable, it can be synthesized and handled at room temperature, suggesting a degree of kinetic stability over shorter timescales.[1][2][3][4][5] This document consolidates available data to provide a clear understanding of the material's properties for research and development purposes.

Data on the Properties and Synthesis of this compound

The following tables summarize key quantitative data related to the physical properties and synthesis of this compound.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Notes |

| Chemical Formula | Ni₂O₃ | |

| Molar Mass | 165.39 g/mol | |

| Appearance | Black to dark gray solid | |

| Density | 4.84 g/cm³ | |

| Decomposition Temperature | 600 °C (873 K) | Decomposes into Nickel(II) oxide (NiO) and oxygen. |

Table 2: Synthesis of this compound Nanoparticles via Facile Oxidation

| Synthesis Temperature (°C) | Resulting Particle Size (nm) |

| 0 | ~25.8 |

| 25 (Room Temperature) | Not specified, but successfully synthesized |

| 50 | Not specified, but successfully synthesized |

| 70 | ~49.7 |

Data extracted from Dey et al. (2015).[1][2][3][4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections provide protocols based on published literature.

Protocol 1: Synthesis of this compound Nanoparticles at Room Temperature

This protocol is adapted from the work of Dey et al. (2015)[1][2][3][4] and describes a chemical precipitation method.

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Sodium hydroxide (NaOH)

-

Sodium hypochlorite (NaClO) solution (4% active chlorine)

-

Deionized water

Procedure:

-

Prepare Precursor Solution: Dissolve 1.00 g of Ni(NO₃)₂·6H₂O in 20 ml of deionized water with constant stirring.

-

Prepare Oxidizing Solution: In a separate beaker, dissolve 1.60 g of NaOH in 15 ml of sodium hypochlorite solution.

-

Precipitation: Add the alkaline hypochlorite solution dropwise to the nickel precursor solution under constant stirring. A black precipitate of hydrated this compound (Ni₂O₃·xH₂O) will form almost immediately. Continue stirring for 30 minutes.

-

Collection and Washing: Collect the precipitate by filtration. Wash the collected solid multiple times with deionized water to remove any unreacted precursors or byproducts.

-

Final Oxidation and Drying: Resuspend the washed precipitate in 20 ml of sodium hypochlorite solution and stir for one hour. This step ensures the complete conversion to anhydrous Ni₂O₃.

-

Final Collection: Collect the final product by filtration, wash thoroughly with deionized water, and dry to obtain a grayish-black powder of Ni₂O₃.

Protocol 2: Characterization of this compound

1. X-ray Diffraction (XRD) for Phase Identification and Crystallite Size:

-

Instrument: A standard powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Sample Preparation: A small amount of the dried Ni₂O₃ powder is mounted on a sample holder.

-

Data Collection: The diffraction pattern is typically recorded over a 2θ range of 20-80°.

-

Analysis: The resulting diffraction peaks are compared with standard reference patterns (e.g., from the JCPDS database) to confirm the crystalline phase of Ni₂O₃. The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

2. Scanning Electron Microscopy (SEM) for Morphological Analysis:

-

Instrument: A field emission scanning electron microscope (FESEM).

-

Sample Preparation: The Ni₂O₃ powder is dispersed on a conductive carbon tape mounted on an SEM stub. A thin conductive coating (e.g., gold or carbon) may be applied to prevent charging.

-

Imaging: The sample is imaged at various magnifications to observe the particle size, shape, and surface morphology.

Stability of this compound

Thermal Stability

This compound is fundamentally a thermally unstable compound. Upon heating, it undergoes decomposition to the more stable Nickel(II) oxide (NiO) and oxygen gas. The generally accepted decomposition temperature is around 600 °C.

The decomposition reaction is as follows: 2Ni₂O₃(s) → 4NiO(s) + O₂(g)

Stability Under Ambient Conditions

While thermally unstable, the successful synthesis and handling of Ni₂O₃ at room temperature indicate that it possesses a degree of kinetic stability.[1][2][3][4][5] However, there is a notable lack of quantitative, long-term stability data in the published literature. It is generally understood that Ni₂O₃ is susceptible to slow decomposition over time, even at ambient temperatures, likely accelerated by factors such as humidity and exposure to light. For practical purposes, it is recommended that Ni₂O₃ be stored in a cool, dry, and dark environment in a tightly sealed container to minimize degradation.

Visualizing Chemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes discussed in this guide.

Caption: A flowchart illustrating the chemical precipitation synthesis of this compound nanoparticles.

Caption: The thermal decomposition pathway of this compound into Nickel(II) oxide and oxygen.

Conclusion

This compound is a material of significant interest, but its application is tempered by its inherent instability. While it readily decomposes at elevated temperatures, it can be synthesized and handled at ambient conditions, suggesting a kinetic barrier to decomposition. The lack of long-term stability studies at room temperature represents a knowledge gap in the current literature. For researchers and professionals working with this material, it is crucial to employ proper storage conditions to mitigate degradation and to be aware of its potential to convert to the more stable NiO phase. Future research should focus on quantifying the decomposition kinetics of Ni₂O₃ under various ambient conditions to better predict its shelf-life and performance in practical applications.

References

- 1. Synthesis of pure nickel( iii ) oxide nanoparticles at room temperature for Cr( vi ) ion removal - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05810D [pubs.rsc.org]

- 2. Synthesis of pure this compound nanoparticles at room temperature for Cr(vi) ion removal - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of pure this compound nanoparticles at room temperature for Cr(vi) ion removal - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Nickel(III) Oxide: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical identifier and safety profile of Nickel(III) oxide. The data herein is compiled to assist researchers, scientists, and professionals in drug development in the safe handling and application of this compound.

Chemical Identification

This compound, also known as nickel sesquioxide or nickel trioxide, is an inorganic compound with the chemical formula Ni₂O₃.[1][2] It is typically a black or dark gray solid.[1][2]

| Identifier | Value |

| CAS Number | 1314-06-3[1][2][3][4] |

| Molecular Formula | Ni₂O₃[1][3] |

| Molar Mass | 165.39 g/mol [1][2] |

| Synonyms | Nickelic oxide, Nickel sesquioxide, Nickel trioxide[2][3] |

Physical and Chemical Properties

This compound is insoluble in water.[2][3] It decomposes at approximately 600°C.[1][2][3]

| Property | Value |

| Appearance | Black-dark gray solid[1][2] |

| Density | 4.84 g/cm³[1][2] |

| Melting Point | 600 °C (decomposes)[1][2][5] |

| Solubility in water | Insoluble[2][3] |

| Solubility in other solvents | Soluble in hot acid solutions[3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its hazard classifications and associated precautionary statements according to the Globally Harmonized System (GHS).

GHS Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed.[3] |

| H317 | May cause an allergic skin reaction.[6][7] |

| H319 | Causes serious eye irritation.[4] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][7] |

| H335 | May cause respiratory irritation.[4] |

| H350 | May cause cancer.[6][7] |

| H372 | Causes damage to organs through prolonged or repeated exposure.[6][7] |

| H413 | May cause long lasting harmful effects to aquatic life.[6][7] |

GHS Precautionary Statements

| Code | Statement |

| P202 | Do not handle until all safety precautions have been read and understood.[6] |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[8] |

| P261 | Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray.[4] |

| P270 | Do not eat, drink or smoke when using this product.[8] |

| P273 | Avoid release to the environment.[6][8] |

| P280 | Wear protective gloves/ eye protection/ face protection.[4] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[8] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| P405 | Store locked up.[4][8] |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[4] |

Toxicological Data

The toxicological properties of this compound are not extensively documented, but the available data indicates potential for harm.

| Route of Exposure | Species | Value | Reference |

| Subcutaneous | Mouse | LD50: 50 mg/kg | [3] |

Experimental Protocols: Safety and Handling

The following protocols are derived from safety data sheets and are intended to ensure the safe handling of this compound in a laboratory setting.

5.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Provide appropriate exhaust ventilation at places where dust is formed.[4]

5.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[4][8]

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator for dusts should be worn.[8]

5.3. Handling and Storage

-

Avoid contact with skin and eyes.[4]

-

Avoid formation of dust and aerosols.[4]

-

Keep container tightly closed in a dry and well-ventilated place.[4]

5.4. First-Aid Measures

-

General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[4][5]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4][5]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4][5]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[4]

5.5. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Special Hazards: Not flammable.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

5.6. Disposal Considerations

-

Dispose of as unused product in accordance with local, state, and federal regulations.[4]

-

Do not let product enter drains.[4]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

Caption: Logical workflow for this compound safety.

References

Initial Characterization of As-Synthesized Ni₂O₃ Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of as-synthesized nickel(III) oxide (Ni₂O₃) nanoparticles. It details the standard experimental protocols for key analytical techniques and presents a summary of expected quantitative data for researchers in materials science and drug development.

Introduction

This compound (Ni₂O₃), a p-type semiconductor, has garnered significant interest for its potential applications in various fields, including catalysis, energy storage, and biomedical applications. The unique properties of Ni₂O₃ nanoparticles are highly dependent on their structural, morphological, and optical characteristics. Therefore, a thorough initial characterization of as-synthesized nanoparticles is crucial for ensuring their quality, reproducibility, and suitability for downstream applications. This guide outlines the fundamental techniques employed for this purpose.

Core Characterization Techniques

A multi-faceted approach is essential for a comprehensive understanding of the physicochemical properties of as-synthesized Ni₂O₃ nanoparticles. The most common and informative techniques include X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Experimental Workflow

The logical flow of these characterization techniques is crucial for an efficient and thorough analysis. A typical experimental workflow is illustrated in the diagram below.

Experimental Protocols & Data Presentation

This section details the methodologies for each characterization technique and presents the expected quantitative data in a structured format for easy comparison.

X-ray Diffraction (XRD)

Purpose: To determine the crystal structure, phase purity, and average crystallite size of the Ni₂O₃ nanoparticles.

Experimental Protocol: The as-synthesized Ni₂O₃ nanoparticle powder is deposited onto a sample holder (typically a zero-background silicon wafer or a glass slide). The sample is then analyzed using an X-ray diffractometer. A common setup utilizes Cu Kα radiation (λ = 1.5440 Å) with the X-ray generator operating at 40 kV and 30 mA.[1][2] The diffraction pattern is typically recorded over a 2θ range of 20° to 80°. The resulting diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data to identify the crystalline phase. The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation:

D = (Kλ) / (β cosθ)

where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg diffraction angle.

Quantitative Data Summary:

| Parameter | Typical Value | JCPDS Card No. | Reference |

| Crystal Structure | Hexagonal | 14-0481 | [1][2][3] |

| Prominent 2θ Peak (hkl) | 31.82° (002) | 14-0481 | [1][2][3][4] |

| Other 2θ Peaks | 31.51°, 56.26°, 66.02° | 14-0481 | [5] |

| Average Crystallite Size | 57.083 nm | - | [1][2][3][6] |

Electron Microscopy (TEM & SEM)

Purpose: To visualize the morphology, size, and size distribution of the nanoparticles. TEM provides high-resolution images of individual particles, while SEM is useful for observing the surface morphology and agglomeration of the nanoparticle powder.

Experimental Protocol:

-

TEM: A small amount of the nanoparticle powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated to create a dilute and uniform suspension. A drop of this suspension is then placed onto a carbon-coated copper grid and allowed to dry completely before being loaded into the transmission electron microscope.

-

SEM: The as-synthesized nanoparticle powder is mounted onto an aluminum stub using double-sided carbon tape. To prevent charging effects and improve image quality, the sample is typically sputter-coated with a thin layer of a conductive material, such as gold or platinum, before being imaged in the scanning electron microscope.

Quantitative Data Summary:

| Parameter | Technique | Typical Value Range | Reference |

| Particle Shape | TEM/SEM | Spherical/Irregular | [7][8] |

| Average Particle Size | TEM | 25.8 - 49.7 nm | [9][10] |

| Average Grain Size | AFM | 20 - 45 nm | [1][2][3] |

UV-Visible (UV-Vis) Spectroscopy

Purpose: To investigate the optical properties of the Ni₂O₃ nanoparticles, specifically their light absorption characteristics and to estimate the optical band gap.

Experimental Protocol: A dilute suspension of the Ni₂O₃ nanoparticles is prepared in a suitable solvent (e.g., deionized water or ethanol). The UV-Vis absorption spectrum of the suspension is then recorded using a spectrophotometer, typically over a wavelength range of 190 to 1100 nm.[1][2][3] A reference cuvette containing only the solvent is used for baseline correction. The optical band gap (Eg) can be estimated from the absorption spectrum using a Tauc plot.

Quantitative Data Summary:

| Parameter | Typical Value | Reference |

| Absorption Peak | ~775 nm | [1][2][3][11] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the chemical bonds and functional groups present on the surface of the as-synthesized Ni₂O₃ nanoparticles.

Experimental Protocol: A small amount of the dried Ni₂O₃ nanoparticle powder is mixed with potassium bromide (KBr) powder and ground to a fine, homogeneous mixture. This mixture is then pressed into a thin, transparent pellet. The FTIR spectrum of the pellet is recorded over a wavenumber range of 400 to 4000 cm⁻¹.

Quantitative Data Summary:

| Wavenumber Range (cm⁻¹) | Bond Vibration | Reference |

| ~400 - 700 | Ni-O stretching and bending vibrations | [12][13] |

| ~3400 (broad) | O-H stretching of adsorbed water | [13] |

Conclusion

The initial characterization of as-synthesized Ni₂O₃ nanoparticles through a combination of XRD, TEM, SEM, UV-Vis, and FTIR spectroscopy provides a robust foundation for understanding their fundamental properties. The detailed protocols and summarized quantitative data presented in this guide serve as a valuable resource for researchers and scientists, enabling consistent and reliable characterization, which is paramount for the successful application of these nanomaterials in drug development and other advanced fields.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of pure this compound nanoparticles at room temperature for Cr(vi) ion removal - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of Nickel Oxide Nanoparticles Synthesized under Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Investigating the Magnetic Properties of Nickel(III) Oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(III) oxide (Ni₂O₃), often referred to as black nickel oxide, is an inorganic compound that, despite theoretical interest, remains a material with largely uncharacterized magnetic properties.[1] While its more common counterpart, Nickel(II) oxide (NiO), is a well-studied antiferromagnetic material, Ni₂O₃ has proven to be unstable under standard conditions, hindering comprehensive experimental investigation.[1] Recent advances in nanomaterial synthesis have allowed for the creation and stabilization of nanostructured Ni₂O₃, opening avenues for its characterization.[1] This technical guide provides a summary of the current, albeit limited, understanding of the magnetic properties of this compound, including theoretical predictions and available synthesis protocols. Due to the nascent stage of experimental research on pure Ni₂O₃, this document also outlines general experimental methodologies for magnetic characterization applicable to nickel oxides, primarily derived from studies on NiO.

Synthesis of this compound Nanoparticles

The synthesis of stable, pure-phase this compound is a critical first step for the experimental investigation of its magnetic properties. Several methods for the synthesis of Ni₂O₃ nanoparticles and thin films have been reported.

Chemical Precipitation

A common method for synthesizing Ni₂O₃ nanoparticles is through chemical precipitation. This technique involves the reaction of a nickel salt with an oxidizing agent in an alkaline solution.

Experimental Protocol:

-

Precursor Solution: Dissolve Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.

-

Precipitation: Add a solution of sodium hydroxide (NaOH) to the nickel nitrate solution while stirring to precipitate nickel hydroxide.

-

Oxidation: Introduce an oxidizing agent, such as sodium hypochlorite (NaClO), to the suspension to oxidize Ni(II) to Ni(III).

-

Washing and Drying: The resulting precipitate is then washed thoroughly with deionized water to remove any unreacted precursors and byproducts, followed by drying at a controlled temperature.

Sol-Gel Method for Thin Films

This compound thin films can be prepared using a sol-gel dip-coating technique.[2]

Experimental Protocol:

-

Sol Preparation: A sol is prepared using nickel chloride (NiCl₂·6H₂O) dissolved in deionized water, with the addition of a complexing agent like ammonium hydroxide (NH₄OH).

-

Aging: The sol is aged for a day to ensure homogeneity.

-

Dip-Coating: A substrate, such as a glass slide, is dipped into the sol and withdrawn at a controlled speed.

-

Drying and Annealing: The coated substrate is dried on a hot plate and subsequently annealed at a higher temperature to form the crystalline Ni₂O₃ thin film.[2]

Theoretical Predictions of Magnetic Properties

Due to the challenges in synthesizing and characterizing bulk Ni₂O₃, theoretical studies provide the primary insights into its potential magnetic behavior. Computational models based on density functional theory (DFT) have been used to predict the crystal structure and magnetic ordering of Ni₂O₃.

The Materials Project, a computational materials science database, has predicted two possible crystal structures for Ni₂O₃ with distinct magnetic properties:

-

Monoclinic (Cc space group): This structure is predicted to exhibit ferromagnetic (FM) ordering with a calculated total magnetization of 6.00 µB per formula unit .[3]

-

Orthorhombic (Cmcm space group): This structure is predicted to be ferrimagnetic (FiM) .

It is crucial to note that these are theoretical predictions and have not yet been experimentally confirmed.[3]

Experimental Characterization of Magnetic Properties

While specific experimental data for pure Ni₂O₃ is scarce, the magnetic properties of nickel oxides are typically investigated using techniques such as Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry.[4][5]

General Experimental Protocol for Magnetic Measurements

The following is a generalized protocol for measuring the magnetic properties of nickel oxide nanoparticles, which can be adapted for the study of Ni₂O₃.

-

Sample Preparation: The synthesized Ni₂O₃ powder is carefully weighed and packed into a sample holder suitable for the magnetometer.

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:

-

The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field.

-

A small magnetic field is then applied, and the magnetization is measured as the temperature is increased. This is the ZFC curve.

-

The sample is then cooled again in the presence of the same magnetic field, and the magnetization is measured as the temperature is increased. This is the FC curve.[6] The divergence of the ZFC and FC curves can indicate the blocking temperature in superparamagnetic nanoparticles.

-

-

Magnetic Hysteresis (M-H) Loop:

-

At a fixed temperature (e.g., room temperature and a low temperature), the applied magnetic field is swept from a large positive value to a large negative value and back, while the magnetization of the sample is measured.[7][8]

-

The resulting M-H loop provides information about the saturation magnetization (Ms), remanence (Mr), and coercivity (Hc) of the material.[7][8]

-

Data Presentation

Quantitative data from these measurements would typically be summarized in tables for comparison. Due to the lack of available experimental data for Ni₂O₃, a representative table structure is provided below.

| Magnetic Property | Measurement Condition | Predicted/Expected Value |

| Magnetic Ordering | Theoretical (Monoclinic) | Ferromagnetic[3] |

| Total Magnetization | Theoretical (Monoclinic) | 6.00 µB/f.u.[3] |

| Magnetic Ordering | Theoretical (Orthorhombic) | Ferrimagnetic |

| Curie/Néel Temperature | Experimental | To be determined |

| Saturation Magnetization (Ms) | Experimental (e.g., 300 K) | To be determined |

| Remanent Magnetization (Mr) | Experimental (e.g., 300 K) | To be determined |

| Coercivity (Hc) | Experimental (e.g., 300 K) | To be determined |

Conclusion and Future Outlook

The investigation into the magnetic properties of this compound is still in its early stages. While theoretical studies predict interesting ferromagnetic or ferrimagnetic behavior, a significant gap exists in the experimental verification of these properties. The instability of bulk Ni₂O₃ has been a major roadblock, but the successful synthesis of nanostructured forms offers a promising path forward.

Future research should focus on:

-

Reproducible Synthesis: Developing robust and reproducible synthesis methods for high-purity, crystalline Ni₂O₃ nanoparticles and thin films.

-

Detailed Magnetic Characterization: Performing comprehensive magnetic measurements, including temperature-dependent susceptibility and magnetic hysteresis, to experimentally determine the magnetic ordering and properties of Ni₂O₃.

-

Structural-Magnetic Correlation: Correlating the observed magnetic properties with the crystal structure and morphology of the synthesized materials using techniques like X-ray diffraction and transmission electron microscopy.

-

Neutron Diffraction: Employing neutron diffraction studies to definitively determine the magnetic structure of Ni₂O₃, which is crucial for understanding the nature of its magnetic ordering.[9]

A thorough understanding of the magnetic properties of this compound could have implications for the development of new magnetic materials for applications in data storage, spintronics, and catalysis. Continued research in this area is essential to unlock the potential of this lesser-known nickel oxide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. i-asem.org [i-asem.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. measurlabs.com [measurlabs.com]

- 6. Unraveling the Magnetic Properties of NiO Nanoparticles: From Synthesis to Nanostructure | MDPI [mdpi.com]

- 7. birmingham.ac.uk [birmingham.ac.uk]

- 8. Magnetic hysteresis - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Room-Temperature Synthesis of Nickel(III) Oxide (Ni2O3) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(III) oxide (Ni2O3) nanoparticles are of significant interest due to their unique electronic and catalytic properties, which make them promising candidates for applications in various fields, including energy storage, catalysis, and biomedical applications. The synthesis of these nanoparticles at room temperature presents a cost-effective, energy-efficient, and environmentally friendly alternative to high-temperature methods. This document provides a detailed protocol for the facile chemical precipitation synthesis of Ni2O3 nanoparticles at ambient temperature, along with relevant characterization data and a workflow diagram.

Experimental Protocols

Facile Chemical Precipitation Method

This protocol outlines the synthesis of Ni2O3 nanoparticles at room temperature (25 °C) through a chemical precipitation method involving the oxidation of a nickel(II) salt in an alkaline solution.

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O) or Nickel(II) chloride hexahydrate (NiCl2·6H2O)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Sodium hypochlorite (NaClO) solution (4% active chlorine)

-

Deionized water

Equipment:

-

Magnetic stirrer with stir bar

-

Beakers

-

Pipettes or burettes

-

Centrifuge and centrifuge tubes

-

Hot air oven or vacuum oven

Procedure:

-

Precursor Solution Preparation: Dissolve 1.00 g of Ni(NO3)2·6H2O in 20 mL of deionized water in a beaker and stir until the salt is completely dissolved.[1]

-

Alkaline Hypochlorite Solution Preparation: In a separate beaker, dissolve 1.60 g of NaOH in 15 mL of sodium hypochlorite solution (4% active chlorine).[1]

-

Precipitation: While constantly stirring the nickel precursor solution, add the alkaline hypochlorite solution dropwise. A precipitate will begin to form.

-

Reaction: Continue stirring the mixture for a designated period (e.g., 3 hours) at room temperature to ensure the completion of the reaction.

-

Washing: After the reaction, wash the precipitate with a small amount of sodium hypochlorite solution.

-

Separation: Centrifuge the mixture at high speed (e.g., 20,000 rpm) to separate the nanoparticle precipitate from the supernatant.[1]

-

Drying: Carefully collect the precipitate and dry it in a hot air oven to obtain the final Ni2O3 nanoparticle powder.[1]

Data Presentation

The synthesis of Ni2O3 nanoparticles is influenced by various experimental parameters. The following tables summarize the quantitative data from relevant studies.

Table 1: Reagent Quantities for Ni2O3 Nanoparticle Synthesis

| Nickel Precursor | Mass of Nickel Precursor (g) | Base | Mass of Base (g) | Oxidizing Agent | Volume of Oxidizing Agent (mL) | Solvent | Volume of Solvent (mL) | Reference |

| Ni(NO3)2·6H2O | 1.00 | NaOH | 1.60 | Sodium hypochlorite (4% active chlorine) | 15 | Deionized Water | 20 | [1] |

| NiCl2·6H2O | 5.34 | KOH | 1.97 | - | - | Distilled Water | 250 | [2] |

Table 2: Effect of Synthesis Temperature on Ni2O3 Nanoparticle Size

| Synthesis Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |

| 0 | ~25.8 | [3][4] |

| 25 (Room Temperature) | - | [3][4] |

| 50 | - | [3][4] |

| 70 | ~49.7 | [3][4] |

Mandatory Visualization